molecular formula C17H25FN2 B5217378 1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine

1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine

Cat. No.: B5217378
M. Wt: 276.4 g/mol
InChI Key: XGRCNMHFPNLYAF-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemical compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a fluorophenyl group and a methylcyclohexyl group attached to the piperazine ring, making it a unique and interesting molecule for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines or by the reduction of pyrazine derivatives.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction of a suitable piperazine derivative with a fluorobenzene compound under basic conditions.

    Attachment of the methylcyclohexyl group: This can be done through a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with a methylcyclohexyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition, providing insights into biological processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the methylcyclohexyl group contribute to the compound’s binding affinity and selectivity. The piperazine ring can interact with the active site of the target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-4-(3-methylcyclohexyl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(2-bromophenyl)-4-(3-methylcyclohexyl)piperazine: Similar structure but with a bromine atom instead of a fluorine atom.

    1-(2-iodophenyl)-4-(3-methylcyclohexyl)piperazine: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(3-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2/c1-14-5-4-6-15(13-14)19-9-11-20(12-10-19)17-8-3-2-7-16(17)18/h2-3,7-8,14-15H,4-6,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRCNMHFPNLYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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